(9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino) acetate
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Overview
Description
(9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino) acetate is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) These compounds are known for their multiple fused aromatic rings, which contribute to their stability and unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino) acetate typically involves multiple steps, starting from simpler aromatic compounds. One common approach is the cyclization of appropriate precursors under controlled conditions to form the polycyclic structure. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino) acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more reactive intermediates.
Reduction: The addition of hydrogen or removal of oxygen, leading to the formation of less reactive compounds.
Substitution: Replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce more saturated hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
(9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino) acetate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex PAHs and other aromatic compounds.
Biology: The compound’s interactions with biological molecules, such as DNA and proteins, are studied to understand its potential effects on living organisms.
Medicine: Research into its potential as a therapeutic agent or its role in disease mechanisms is ongoing.
Industry: It may be used in the development of new materials, such as polymers and advanced composites, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino) acetate exerts its effects involves its interaction with various molecular targets. These targets may include enzymes, receptors, and other proteins that play crucial roles in cellular processes. The compound’s polycyclic structure allows it to intercalate into DNA, potentially leading to mutations or other genetic alterations. Additionally, its ability to undergo redox reactions can generate reactive oxygen species, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydrobenzo[a]pyrene-7(8H)-one: A related PAH with a similar structure but different functional groups.
7-Oxo-7,8,9,10-tetrahydrobenzo[a]pyrene: Another PAH derivative with distinct chemical properties.
1-Pyrenecarboxylic acid: A simpler aromatic compound with a single carboxyl group.
Uniqueness
(9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino) acetate is unique due to its specific functional groups and the resulting chemical reactivity. Its ability to participate in a wide range of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino) acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO2/c1-13(24)25-23-20-7-3-6-17-18-11-10-15-5-2-4-14-8-9-16(12-19(17)20)22(18)21(14)15/h2,4-5,8-12H,3,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZQKHOGIVFHOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON=C1CCCC2=C1C=C3C=CC4=C5C3=C2C=CC5=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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